

Spectroscopic Data of 2-Ethynyl-4-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethynyl-4-methylaniline

Cat. No.: B1298657

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Introduction

2-Ethynyl-4-methylaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including a reactive terminal alkyne and a nucleophilic aniline moiety, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development settings.

This technical guide provides a summary of the available physicochemical data for **2-Ethynyl-4-methylaniline**. As experimental spectroscopic data is not readily available in public databases, this guide presents predicted ^1H NMR, ^{13}C NMR, IR, and MS data based on the analysis of its constituent functional groups. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for the spectroscopic analysis of a novel compound.

Physicochemical Properties of 2-Ethynyl-4-methylaniline

The known physical and chemical properties of **2-Ethynyl-4-methylaniline** are summarized in the table below. This information is primarily derived from chemical supplier databases.

Property	Value
Molecular Formula	C ₉ H ₉ N
Molecular Weight	131.17 g/mol
CAS Number	215589-37-0
Appearance	Solid (predicted)
InChI	1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3
SMILES	<chem>Nc1c(C#C)cc(C)cc1</chem>

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for **2-Ethynyl-4-methylaniline** based on characteristic values for its functional groups.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.0-7.2	d	1H	Ar-H
~6.8-7.0	d	1H	Ar-H
~6.7	s	1H	Ar-H
~3.5-4.5	br s	2H	-NH ₂
~3.0	s	1H	-C≡C-H
~2.3	s	3H	-CH ₃

Rationale: The aromatic protons are expected in the typical 6.5-7.5 ppm region, with splitting patterns dependent on their coupling. The amine protons often appear as a broad singlet due to exchange and quadrupolar effects, its chemical shift being concentration-dependent. The acetylenic proton of a terminal alkyne typically resonates in the 2.0-3.2 ppm range.^{[1][2][3][4]} The methyl group protons on the aromatic ring will appear as a singlet around 2.3 ppm.

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~145-150	Quaternary	Ar-C-NH ₂
~130-135	CH	Ar-CH
~125-130	Quaternary	Ar-C-CH ₃
~115-125	CH	Ar-CH
~110-115	Quaternary	Ar-C-C \equiv CH
~80-85	CH	-C \equiv C-H
~75-80	Quaternary	-C \equiv C-H
~20-25	CH ₃	-CH ₃

Rationale: The aromatic carbons will resonate in the 110-150 ppm region. The sp-hybridized carbons of the alkyne group are expected between 65 and 100 ppm.^{[5][6][7][8]} The methyl carbon will be found in the aliphatic region, typically below 30 ppm.

Predicted Infrared (IR) Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3400-3300	Medium	N-H stretch (asymmetric & symmetric)	Primary Amine
~3300	Strong, sharp	≡C-H stretch	Terminal Alkyne
~3100-3000	Medium	C-H stretch	Aromatic
~2950-2850	Medium	C-H stretch	Methyl
~2150-2100	Weak to medium, sharp	C≡C stretch	Terminal Alkyne
~1620-1580	Medium	N-H bend	Primary Amine
~1600 & ~1500	Medium	C=C stretch	Aromatic Ring
~1335-1250	Strong	C-N stretch	Aromatic Amine
~900-675	Strong	C-H out-of-plane bend	Aromatic

Rationale: The IR spectrum is expected to show characteristic bands for the primary amine (N-H stretches and bend), the terminal alkyne (≡C-H and C≡C stretches), and the substituted aromatic ring (C-H and C=C stretches, and out-of-plane bending).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
131	[M] ⁺ (Molecular Ion)
130	[M-H] ⁺
116	[M-CH ₃] ⁺
104	[M-HCN] ⁺
77	[C ₆ H ₅] ⁺

Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical and the loss of HCN.[21][22][23][24][25] Terminal alkynes can also lose a hydrogen radical.[26][27] Fragmentation of the methyl group is also a likely event.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **2-Ethynyl-4-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Ethynyl-4-methylaniline** for ^1H NMR (20-50 mg for ^{13}C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in a clean, dry vial.
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
 - Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.

- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid Film Method):
 - Dissolve a small amount (a few milligrams) of **2-Ethynyl-4-methylaniline** in a volatile solvent (e.g., dichloromethane or acetone).
 - Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
 - Pay close attention to the fingerprint region (below 1500 cm^{-1}) for a unique pattern characteristic of the compound.

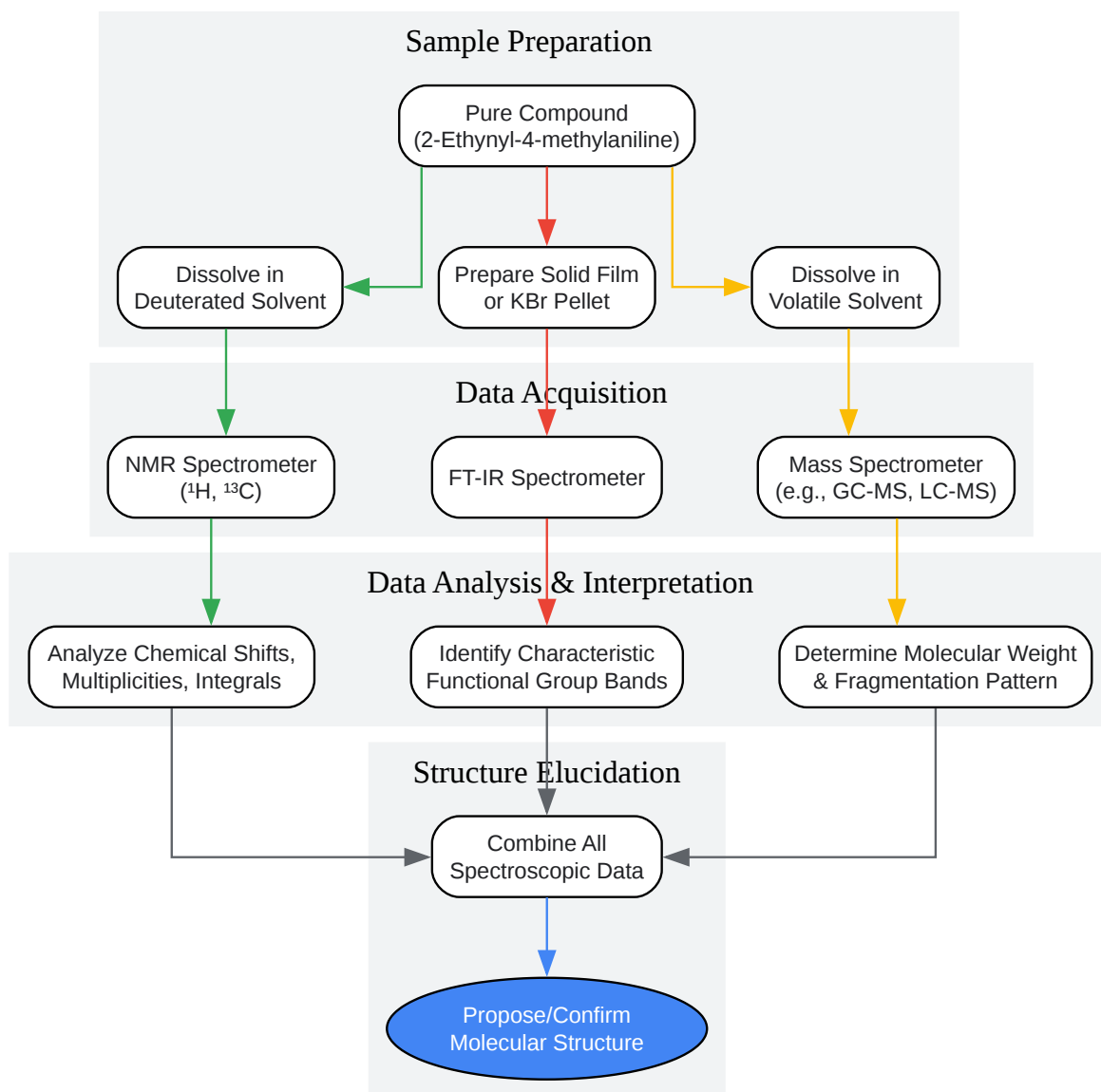
Mass Spectrometry (MS)

- Sample Preparation and Introduction:
 - Prepare a dilute solution of **2-Ethynyl-4-methylaniline** in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.
- Ionization:
 - Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion with minimal fragmentation.
- Mass Analysis:
 - The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
 - A mass spectrum is generated by plotting the relative abundance of ions versus their m/z ratio.
- Data Analysis:

- Identify the molecular ion peak to determine the molecular weight.
- Analyze the fragmentation pattern to gain structural information. The difference in m/z values between fragment ions can indicate the loss of specific neutral fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like **2-Ethynyl-4-methylaniline**.



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Workflow for Spectroscopic Characterization of a Novel Compound.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and characterization of **2-Ethynyl-4-methylaniline** and other novel chemical entities.

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